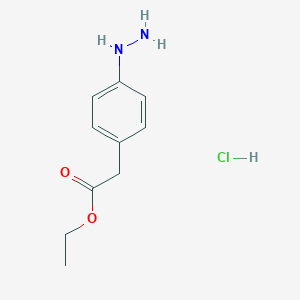

Ethyl (4-hydrazinophenyl)acetate hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Ethyl (4-hydrazinophenyl)acetate hydrochloride typically involves the esterification of 4-hydrazinobenzoic acid with ethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Ethyl (4-hydrazinophenyl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azides or nitro compounds using oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: It can be reduced to form hydrazones or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Ethyl (4-hydrazinophenyl)acetate hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is utilized in proteomics research to study protein interactions and modifications.

Wirkmechanismus

The mechanism by which Ethyl (4-hydrazinophenyl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to modifications that can alter their function. This interaction can affect various biological pathways, making the compound useful in studying protein function and developing new therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Ethyl (4-hydrazinophenyl)acetate hydrochloride can be compared with other similar compounds, such as:

Ethyl (4-aminophenyl)acetate: This compound has an amino group instead of a hydrazine group, leading to different reactivity and applications.

Ethyl (4-nitrophenyl)acetate: The presence of a nitro group makes this compound more prone to reduction reactions, forming different products compared to the hydrazine derivative.

Ethyl (4-hydroxyphenyl)acetate: The hydroxy group in this compound allows for different types of reactions, such as esterification and etherification.

This compound is unique due to its hydrazine group, which provides distinct reactivity and makes it valuable in specific research applications.

Biologische Aktivität

Ethyl (4-hydrazinophenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by case studies and detailed research findings.

This compound can be synthesized through the esterification of 4-hydrazinobenzoic acid with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. This process yields a compound that exhibits unique reactivity due to the presence of the hydrazine group, which can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to modifications that alter their function. This mechanism is crucial for its applications in studying protein interactions and modifications.

3. Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of hydrazones exhibit significant antimicrobial properties against various pathogens. For instance, compounds synthesized from hydrazones have demonstrated effectiveness against bacteria and fungi .

- Anticancer Properties : Research indicates that hydrazone derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This compound may contribute to these effects due to its ability to modify protein functions involved in cell growth and survival .

- Antidiabetic Effects : Some studies suggest that hydrazone derivatives can inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism, thereby showing potential antidiabetic activity .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several hydrazone derivatives, including those related to this compound. The results indicated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species. The structure-activity relationship highlighted that modifications to the hydrazine moiety significantly influenced antimicrobial potency.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in MCF-7 breast cancer cells. The compound's mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, suggesting a potential pathway for therapeutic development in cancer treatment.

5. Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Ethyl (4-aminophenyl)acetate | Moderate antimicrobial activity | Non-covalent interactions with bacterial membranes |

| Ethyl (4-nitrophenyl)acetate | High reactivity in reduction reactions | Electrophilic substitution reactions |

| Ethyl (4-hydroxyphenyl)acetate | Antioxidant properties | Free radical scavenging |

6. Conclusion

This compound presents a promising profile for various biological applications, particularly in antimicrobial and anticancer research. Its unique chemical properties allow for significant interactions with biological macromolecules, making it an essential compound for further exploration in drug development.

Future research should focus on optimizing its synthesis and exploring its full therapeutic potential through comprehensive biological evaluations and clinical studies. The continued investigation into the structure-activity relationships will also be crucial in enhancing its efficacy and safety profiles for potential therapeutic use.

Eigenschaften

IUPAC Name |

ethyl 2-(4-hydrazinylphenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)7-8-3-5-9(12-11)6-4-8;/h3-6,12H,2,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENTXBGEUCFNQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.